N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-BICYCLO[221]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]hept-2-ene structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Introduction of the ethylidene group: The ethylidene group can be introduced via a Wittig reaction, using a suitable phosphonium ylide.
Attachment of the nitrophenyl group: The nitrophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Formation of the aceto hydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the aceto hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, particularly in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in similar synthetic applications.
2-Norbornene: Another bicyclic compound with applications in polymer chemistry.
5-Norbornene-2-methanol: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’~1~-[(E)-1-BICYCLO[2.2.1]HEPT-2-YLETHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to its combination of a bicyclic core with a nitrophenyl group, providing distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-11(16-9-13-2-5-14(16)8-13)18-19-17(21)10-12-3-6-15(7-4-12)20(22)23/h3-4,6-7,13-14,16H,2,5,8-10H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
WJZYVSLLOSZEAC-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2CC3CCC2C3 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2CC3CCC2C3 |
Origin of Product |
United States |
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